molecular formula C8H6ClFO B1339762 2-(2-Fluorophenyl)acetyl chloride CAS No. 451-81-0

2-(2-Fluorophenyl)acetyl chloride

Cat. No. B1339762
CAS RN: 451-81-0
M. Wt: 172.58 g/mol
InChI Key: KUMKNGTWQNSAQW-UHFFFAOYSA-N
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Patent
US06174888B1

Procedure details

To a solution of 2-fluorophenylacetic acid (450 g, 3.0 mol) in CH2Cl2 (900 mL) is added SOCl2 (714 g, 6 mol) dropwise. After addition is complete, the reaction mixture is heated to reflux for 2 hours. Subsequently, the solvent is removed in vacuo after which vacuum distillation of the resulting oil provides 2-fluorobenzeneacetyl chloride.
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
714 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.O=S(Cl)[Cl:14]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([Cl:14])=[O:11]

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(=O)O
Name
Quantity
714 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Subsequently, the solvent is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
after which vacuum distillation of the resulting oil

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.